4,6-Dihydroxyquinoline-3-carboxylic acid
Overview
Description
4,6-Dihydroxyquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C10H7NO4 and its molecular weight is 205.17 g/mol. The purity is usually 95%.
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Biological Activity
4,6-Dihydroxyquinoline-3-carboxylic acid (also known as 4,6-DHQCA) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of recent literature.
Chemical Structure and Properties
4,6-DHQCA is characterized by its quinoline backbone with hydroxyl and carboxyl functional groups. Its chemical formula is , and it exhibits properties that make it a candidate for various biological applications. The presence of hydroxyl groups enhances its potential for hydrogen bonding, influencing its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the potential of 4,6-DHQCA derivatives in cancer therapy. For instance, a series of synthesized quinolone derivatives showed promising pro-apoptotic effects by significantly increasing early and late apoptotic cell populations in cancer cell lines. These compounds were found to elevate the expression of pro-apoptotic proteins such as Bax and Caspase-7 while reducing the expression of VEGFR-2, suggesting a mechanism that could be exploited for anticancer drug development .
Table 1: Anticancer Activity Data
Compound | IC50 (nM) | Mechanism of Action |
---|---|---|
10a (6-chloro derivative) | 138 | VEGFR-2 inhibition |
10b (para-methylphenyl) | 578 | VEGFR-2 inhibition |
10j (6-fluoro derivative) | 340 | VEGFR-2 inhibition |
Antimicrobial Activity
The antimicrobial properties of 4,6-DHQCA have also been investigated. A study demonstrated that quinoline derivatives exhibited activity against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus. The fluorinated derivatives showed enhanced activity compared to their non-fluorinated counterparts .
Table 2: Antimicrobial Activity Data
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Fluorinated derivative | S. aureus | <50 µg/mL |
Non-fluorinated derivative | Bacillus subtilis | >100 µg/mL |
Antimalarial Activity
4,6-DHQCA has shown potential in antimalarial research. A series of quinoline-4-carboxamide derivatives were identified through phenotypic screening against Plasmodium falciparum, demonstrating moderate potency with some derivatives achieving low nanomolar efficacy in vitro. Notably, these compounds inhibited translation elongation factor 2 (PfEF2), a novel mechanism that could lead to new treatments for malaria .
The mechanisms underlying the biological activities of 4,6-DHQCA are multifaceted:
- Apoptosis Induction : The compound's ability to modulate apoptotic pathways makes it a candidate for cancer therapeutics.
- Inhibition of Protein Synthesis : Similar to other quinoline derivatives, 4,6-DHQCA may inhibit protein synthesis in pathogens, contributing to its antimicrobial effects .
- Targeting Specific Enzymes : The inhibition of PfEF2 in malaria suggests that the compound can interfere with essential metabolic processes in parasites.
Case Studies
Several case studies illustrate the therapeutic potential of 4,6-DHQCA:
- Cancer Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that treatment with 4,6-DHQCA derivatives led to significant reductions in cell viability and increased apoptosis rates.
- In Vivo Antimalarial Efficacy : Animal models treated with optimized quinoline derivatives exhibited significant reductions in parasitemia levels compared to control groups.
Properties
IUPAC Name |
6-hydroxy-4-oxo-1H-quinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-5-1-2-8-6(3-5)9(13)7(4-11-8)10(14)15/h1-4,12H,(H,11,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTKSXZUNFFUTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)C(=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743320 | |
Record name | 6-Hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83475-08-5 | |
Record name | 6-Hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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